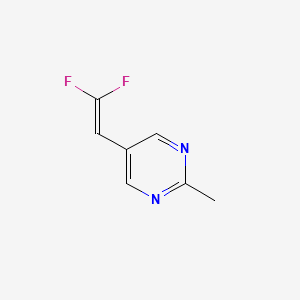![molecular formula C10H20FNO4S B6605680 tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate CAS No. 2168453-94-7](/img/structure/B6605680.png)
tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (TBFSDC) is an organic compound that is commonly used in scientific research applications. TBFSDC has been studied extensively in recent years due to its unique properties and potential applications. TBFSDC has a wide range of potential uses in laboratory experiments and scientific research, ranging from its ability to act as a catalyst in chemical reactions to its potential as a therapeutic agent.
Wirkmechanismus
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate acts as a catalyst in chemical reactions by forming a complex with the reactants. This complex facilitates the reaction of the reactants by stabilizing the transition state and increasing the rate of the reaction. This compound has also been studied for its potential use as a therapeutic agent. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and improve wound healing. It has also been shown to have antioxidant activity, which may be beneficial for preventing oxidative stress and promoting healthy cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate in laboratory experiments has a number of advantages and limitations. The main advantage of using this compound is that it is a relatively inexpensive reagent that can be used to catalyze a wide range of reactions. However, this compound is also limited in its use due to its instability in water and its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate. One potential direction is to further explore its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further research could be done to explore its potential use as a catalyst in the synthesis of polyurethane and polyurea polymers. Additionally, further research could be done to explore its potential use as an antioxidant and to investigate its potential effects on inflammation and wound healing. Finally, further research could be done to investigate the toxicity of this compound and to develop safer and more effective methods for its use in laboratory experiments.
Synthesemethoden
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate can be synthesized by reacting tert-butyl isocyanate with 3-fluorosulfonyl-2,2-dimethylpropyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane solution at room temperature. The reaction yields a white solid product that is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has a number of potential applications in scientific research. It has been used as a catalyst in the synthesis of polyurethane and polyurea polymers, as a reagent in the synthesis of polyfluoroalkyl sulfonamides, and as a reagent in the synthesis of polyfluoroalkyl sulfonamides. This compound has also been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-fluorosulfonyl-2,2-dimethylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSBZAUSXZXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
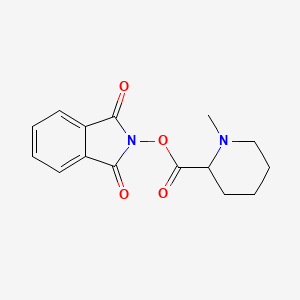
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
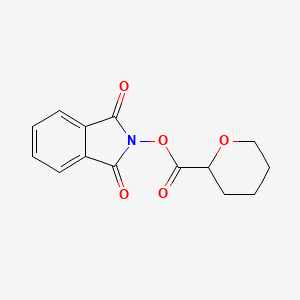
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)

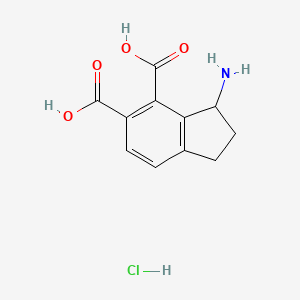
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)

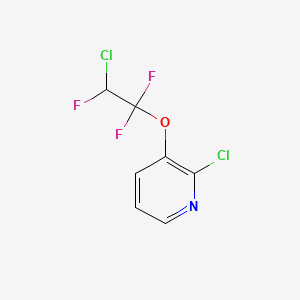
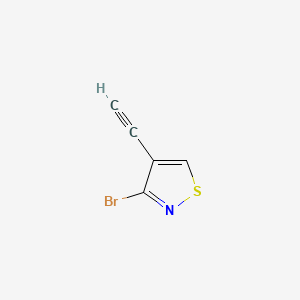
![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
